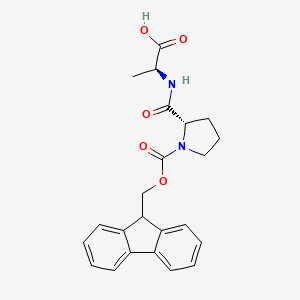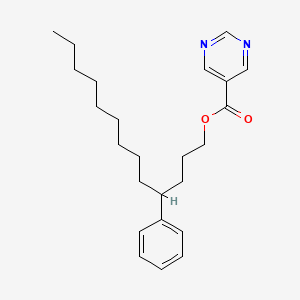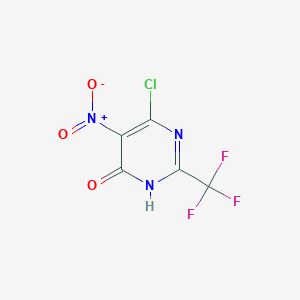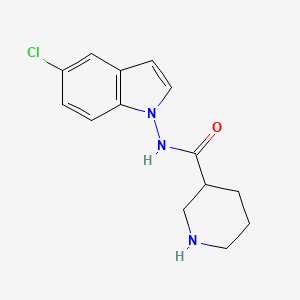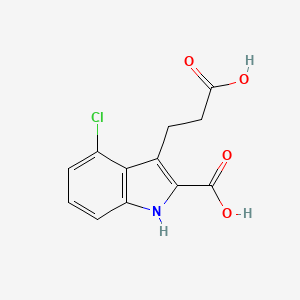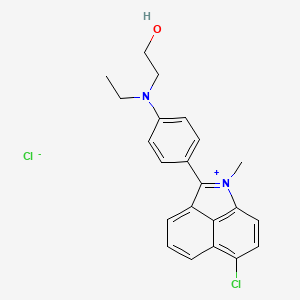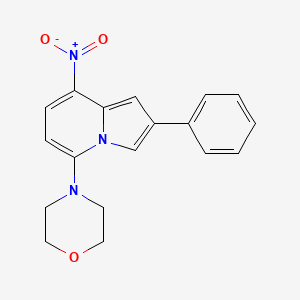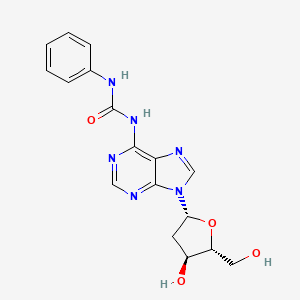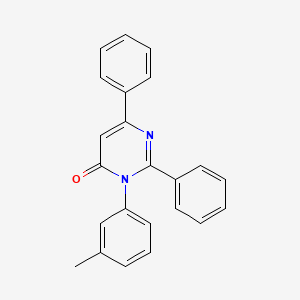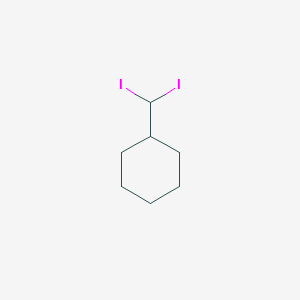
(Diiodomethyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Diiodomethyl)cyclohexane is an organic compound characterized by the presence of two iodine atoms attached to a methyl group, which is in turn bonded to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Diiodomethyl)cyclohexane typically involves the iodination of methylcyclohexane. One common method is the reaction of methylcyclohexane with iodine in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the diiodomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Diiodomethyl)cyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hydroxymethylcyclohexane.
Reduction Reactions: The compound can be reduced to form methylcyclohexane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of cyclohexanone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Hydroxymethylcyclohexane.
Reduction: Methylcyclohexane.
Oxidation: Cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
(Diiodomethyl)cyclohexane has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms, which can be used in imaging techniques.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of (Diiodomethyl)cyclohexane involves the interaction of its iodine atoms with various molecular targets. The iodine atoms can participate in electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can then interact with other molecules, resulting in various chemical transformations. The exact pathways and molecular targets depend on the specific reaction conditions and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodomethylcyclohexane: Contains only one iodine atom attached to the methyl group.
Bromomethylcyclohexane: Contains a bromine atom instead of iodine.
Chloromethylcyclohexane: Contains a chlorine atom instead of iodine.
Uniqueness
(Diiodomethyl)cyclohexane is unique due to the presence of two iodine atoms, which significantly influence its chemical reactivity and potential applications. The diiodo substitution pattern provides distinct electronic and steric properties compared to its mono-substituted or halogen-substituted analogs.
Eigenschaften
CAS-Nummer |
65826-85-9 |
|---|---|
Molekularformel |
C7H12I2 |
Molekulargewicht |
349.98 g/mol |
IUPAC-Name |
diiodomethylcyclohexane |
InChI |
InChI=1S/C7H12I2/c8-7(9)6-4-2-1-3-5-6/h6-7H,1-5H2 |
InChI-Schlüssel |
KVJCXHVFZFXJAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12917038.png)
